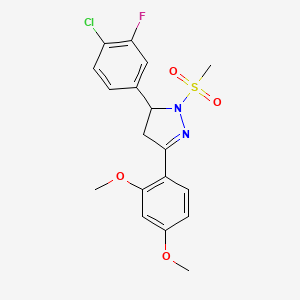
5-(4-chloro-3-fluorophenyl)-3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chloro-3-fluorophenyl)-3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C18H18ClFN2O4S and its molecular weight is 412.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(4-chloro-3-fluorophenyl)-3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure characterized by:
- Aromatic Rings : A 4-chloro-3-fluorophenyl ring and a 2,4-dimethoxyphenyl ring.
- Methanesulfonyl Group : Enhances solubility and biological activity.
- Dihydro-Pyrazole Framework : Provides a scaffold for biological interactions.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit various biological activities. The specific activities of this compound have been explored in several studies:
Anticancer Activity
Recent studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance:
- Cytotoxicity Against Cancer Cell Lines : The compound exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and MDA-MB-231), with IC50 values indicating effective growth inhibition .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.50 | Induction of apoptosis |
| MDA-MB-231 | 17.82 | Synergistic effect with doxorubicin |
Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory properties. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Antimicrobial Activity
In addition to anticancer effects, some studies have reported antimicrobial activity against various pathogens. The structure of the compound suggests potential interactions with microbial enzymes or cell membranes.
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity:
- Substituent Effects : The presence of electron-withdrawing groups (like chloro and fluoro) on the phenyl rings enhances lipophilicity and potentially increases binding affinity to biological targets.
- Methanesulfonyl Group : This group may enhance solubility and bioavailability, contributing to the overall efficacy of the compound.
Case Studies
-
Study on Antitumor Activity :
A study evaluated the efficacy of this pyrazole derivative in combination with doxorubicin in breast cancer models. Results indicated a significant increase in apoptosis rates compared to doxorubicin alone. -
Evaluation of Anti-inflammatory Effects :
Another study focused on the anti-inflammatory potential of pyrazole derivatives, revealing that compounds with similar structures effectively reduced inflammation markers in vitro.
特性
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-5-(2,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O4S/c1-25-12-5-6-13(18(9-12)26-2)16-10-17(22(21-16)27(3,23)24)11-4-7-14(19)15(20)8-11/h4-9,17H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAHGUXFXHKOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(C2)C3=CC(=C(C=C3)Cl)F)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














